2-({[3-sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzenol

S1P1 antagonist Immunomodulation GPCR selectivity

Procure this specific compound (CAS 118158-95-5) for validated S1P₁ antagonism. With an IC₅₀ of 2.7 nM and >3,200-fold selectivity over S1P₂–S1P₅, it ensures unambiguous target engagement. Unlike FTY720, it acts as a direct competitive antagonist, enabling dissection of signaling vs. internalization-dependent functions. This is the only structurally confirmed 1,2,4-triazole-5-thione Schiff base with published efficacy in the CIA rheumatoid arthritis model. Generic analogs lack documented selectivity and cannot replicate this immunomodulatory phenotype. Store at -20°C to prevent hydrolysis of the Schiff base linkage.

Molecular Formula C13H10N4OS2
Molecular Weight 302.4 g/mol
CAS No. 118158-95-5
Cat. No. B1417604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-({[3-sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzenol
CAS118158-95-5
Molecular FormulaC13H10N4OS2
Molecular Weight302.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CC=CS3)O
InChIInChI=1S/C13H10N4OS2/c18-10-5-2-1-4-9(10)8-14-17-12(15-16-13(17)19)11-6-3-7-20-11/h1-8,18H,(H,16,19)/b14-8+
InChIKeyHKQRZWKDKZSSOF-RIYZIHGNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-({[3-sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzenol (CAS 118158-95-5): Core Structural and Pharmacological Identity


2-({[3-sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzenol (CAS 118158-95-5), also cataloged as TASP0277308, is a synthetic 1,2,4-triazole-5-thione Schiff base bearing a thiophene substituent at the 3-position and a 2-hydroxybenzylideneimino moiety at N-4 [1]. The compound has been formally indexed in the Medical Subject Headings (MeSH) database as an immunomodulator and sphingosine 1-phosphate receptor 1 (S1P₁) antagonist [2]. Its molecular formula is C₁₃H₁₀N₄OS₂ with a molecular weight of 302.4 g/mol [1]. The molecule presents a combination of hydrogen-bond donor (phenolic –OH, triazole NH) and acceptor (imine N, thione S, phenolic O) functionalities, along with a logP of approximately 2.9, properties that influence both its target engagement profile and its formulation behavior [1].

Why Generic 1,2,4-Triazole-3-thione Analogs Cannot Substitute for 2-({[3-sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzenol


Within the broad family of 4-amino-1,2,4-triazole-3-thione Schiff bases, minor structural alterations—such as replacing the thiophene ring with a phenyl, furanyl, or alkyl group, or modifying the salicylaldehyde-derived imine—profoundly alter both the conformational geometry and the electronic profile of the molecule, leading to divergent biological target engagement [1]. For example, crystallographic studies on closely related 4-benzylideneamino-3-thiophen-2-yl-1,2,4-triazole-5-thiones reveal that the dihedral angle between the triazole and the thiophene ring can vary by >10° depending on the N-4 substituent, directly affecting π-stacking interactions with aromatic residues in binding pockets [1]. Consequently, in-class compounds that lack the precise 2-hydroxyphenylmethylideneamino moiety cannot be assumed to replicate the S1P₁ antagonism and immunomodulatory profile documented for TASP0277308 [2]. The quantitative evidence below substantiates that substituent-specific, not class-generic, properties govern the procurement decision.

Quantitative Differentiation Evidence: 2-({[3-sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzenol vs. In-Class Alternatives


S1P₁ Receptor Antagonism: Target Compound vs. S1P₂–S1P₅ Selectivity Window

TASP0277308 (the target compound) demonstrates potent and highly selective antagonism at the S1P₁ receptor. In competitive binding assays against 0.1 nM S1P, the compound inhibits mouse S1P₁ with an IC₅₀ of 2.7 nM, while activity at human S1P₂, S1P₃, S1P₄, and S1P₅ receptors is negligible (IC₅₀ >8.7 μM), yielding a >3,200-fold selectivity window [1]. Other 4-amino-1,2,4-triazole-3-thione Schiff bases, such as those with phenyl or 4-fluorophenyl substituents, have not been reported to possess S1P₁ antagonist activity; their documented biological profiles are limited to antimicrobial or antifungal endpoints [2]. This selectivity profile is critical for immunological applications where off-target S1P₃ antagonism is associated with cardiovascular toxicity.

S1P1 antagonist Immunomodulation GPCR selectivity

In Vivo Lymphopenia Induction: TASP0277308 Compared to Literature Baseline for S1P₁ Modulators

Oral administration of TASP0277308 at 100 mg/kg induces significant peripheral blood lymphopenia in mice, a pharmacodynamic hallmark of functional S1P₁ antagonism [1]. This lymphopenic effect is mechanistically linked to the compound's ability to block T cell egress from the thymus and displace marginal zone B cells, recapitulating the phenotype of S1P₁-deficient lymphocytes [1]. In contrast, structurally analogous 1,2,4-triazole-3-thione compounds evaluated for antimicrobial activity do not produce this immunomodulatory phenotype; their in vivo evaluation, where reported, focuses on infection burden rather than lymphocyte trafficking [2]. The magnitude of lymphopenia achieved by TASP0277308 is comparable to that reported for FTY720 (fingolimod), but TASP0277308 achieves this via direct antagonism rather than prodrug-dependent S1P₁ internalization, a mechanistic distinction that may reduce receptor desensitization issues.

Lymphopenia In vivo pharmacology Autoimmune model

Therapeutic Efficacy in Collagen-Induced Arthritis: Disease Suppression Magnitude

In a mouse collagen-induced arthritis (CIA) model, TASP0277308 administered therapeutically (after disease onset) significantly suppressed the progression of arthritis, as measured by clinical arthritis scores [1]. This finding is notable because many disease-modifying anti-rheumatic candidates require prophylactic dosing to demonstrate efficacy. While direct comparator data within the same study are not available, the therapeutic dosing paradigm (treatment initiated after visible joint inflammation) places TASP0277308 in a more stringent efficacy category than compounds tested only in prophylactic protocols [1]. The CIA model is the gold-standard preclinical model for rheumatoid arthritis, and compounds demonstrating therapeutic efficacy in this model are prioritized for further development over those showing only prophylactic benefit.

Collagen-induced arthritis Autoimmune disease Therapeutic efficacy

Physicochemical and Stability Profile for Reproducible In Vitro and In Vivo Studies

The compound is supplied as a solid with a recommended storage temperature of -4°C for short-term use (1–2 weeks) and -20°C for longer storage periods . Its computed logP of 2.9 and the presence of both hydrogen-bond donor (phenolic –OH, triazole NH) and acceptor (imine N, thione S) groups suggest moderate aqueous solubility with potential for solubility-limited absorption in vivo [1]. The Schiff base (C=N) linkage, while common in this chemical class, is susceptible to hydrolysis under acidic conditions. For procurement decision-making, these properties mean that generic 1,2,4-triazole-3-thione analogs with different N-4 substituents may exhibit substantially different solubility, stability, and bioavailability profiles, directly impacting the reproducibility of biological assays if substituted without verification.

Compound stability Storage conditions Reproducibility

Procurement-Relevant Application Scenarios for 2-({[3-sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzenol Based on Quantitative Evidence


Preclinical Autoimmune Disease Modeling (Collagen-Induced Arthritis and Beyond)

Researchers requiring a validated S1P₁ antagonist for rheumatoid arthritis or other autoimmune disease models should prioritize this compound. TASP0277308 is one of the few S1P₁ antagonists with published evidence of therapeutic (post-onset) efficacy in the CIA gold-standard model [1]. Its >3,200-fold selectivity over S1P₂–S1P₅ minimizes confounding off-target cardiovascular effects, enabling cleaner interpretation of immunological outcomes [1]. Procurement of generically similar 1,2,4-triazole-3-thione compounds without documented S1P₁ activity will not replicate this validated immunomodulatory phenotype .

Lymphocyte Trafficking and Immunophenotyping Studies

For studies investigating the role of S1P₁ in T cell egress from thymus, marginal zone B cell translocation, or CD69 upregulation on lymphocytes, TASP0277308 provides a chemically distinct (structurally unrelated to S1P) pharmacological tool with quantified in vivo lymphopenia induction at 100 mg/kg [1]. Unlike FTY720, which acts as a functional antagonist via receptor internalization after phosphorylation, TASP0277308 acts as a direct competitive antagonist, enabling dissection of signaling vs. internalization-dependent S1P₁ functions [1]. Substitution with other 1,2,4-triazole-3-thione derivatives would introduce uncharacterized pharmacological profiles that could confound immunophenotyping readouts .

Chemical Biology and GPCR Selectivity Profiling

TASP0277308 serves as a high-quality chemical probe for S1P₁ due to its defined selectivity window. With an IC₅₀ of 2.7 nM at mouse S1P₁ and >8.7 μM at S1P₂–S1P₅ [1], it enables unambiguous pharmacological assignment of S1P₁-mediated phenotypes in cells or tissues co-expressing multiple S1P receptor subtypes. Researchers should procure this specific compound rather than generic triazole-thione analogs because the latter lack published selectivity profiling data ; using uncharacterized analogs risks misattributing biological effects to S1P₁ when they may arise from off-target interactions with other S1P receptors or unrelated targets.

Standardized Procurement for Reproducible Preclinical Pharmacology

For laboratories seeking to replicate published in vivo efficacy experiments, procurement of the exact compound identity (CAS 118158-95-5) with defined storage conditions (-20°C for long-term) is essential [1]. The Schiff base linkage in this compound class is susceptible to hydrolysis, and storage at inappropriate temperatures can lead to degradation products with unknown biological activity. Substitution with closely related analogs that lack documented stability data introduces a risk of experimental irreproducibility, particularly in long-term in vivo studies where compound integrity over the dosing period is critical [1] .

Quote Request

Request a Quote for 2-({[3-sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.